![molecular formula C15H21N3O2 B2885291 N-cyclopropyl-2-(4-(3-isopropylureido)phenyl)acetamide CAS No. 1207053-69-7](/img/structure/B2885291.png)
N-cyclopropyl-2-(4-(3-isopropylureido)phenyl)acetamide
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Description
N-cyclopropyl-2-(4-(3-isopropylureido)phenyl)acetamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is expressed on immune cells, and its activation can suppress the immune response. CPI-444 has shown promise as a potential cancer immunotherapy agent, as it can enhance the anti-tumor immune response by blocking the A2A receptor.
Scientific Research Applications
Anti-Cancer Drug Development
This compound has a structural similarity to certain process-related impurities of Trametinib , an anti-cancer drug . Trametinib is a kinase inhibitor used to treat patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations . Therefore, understanding this compound could contribute to the development and optimization of anti-cancer drugs.
Impurity Analysis in Pharmaceutical Manufacturing
In the pharmaceutical industry, the identification, synthesis, and control of impurities are critical for drug development . This compound, due to its structural similarity to Trametinib, could serve as a reference for potential process-related impurities during the manufacturing of such drugs .
Enzyme Mechanism Studies
The cyclopropane ring in this compound is a common structural motif in many natural products and pharmaceuticals . Studying this compound could provide insights into the enzymatic mechanisms of cyclopropanation, which is the process of forming a cyclopropane ring .
Synthetic and Pharmaceutical Chemistry
Cyclopropane, a component of this compound, attracts wide interests in the fields of synthetic and pharmaceutical chemistry . This compound could be used in research to understand the unique structural and chemical properties of cyclopropane .
Chemical Biology
The cyclopropane ring is also of interest in the field of chemical biology . This compound could be used in studies to understand how biological systems interact with cyclopropane-containing molecules .
properties
IUPAC Name |
N-cyclopropyl-2-[4-(propan-2-ylcarbamoylamino)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-10(2)16-15(20)18-13-5-3-11(4-6-13)9-14(19)17-12-7-8-12/h3-6,10,12H,7-9H2,1-2H3,(H,17,19)(H2,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDZZPBCGSKDMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=C(C=C1)CC(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(4-(3-isopropylureido)phenyl)acetamide |
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